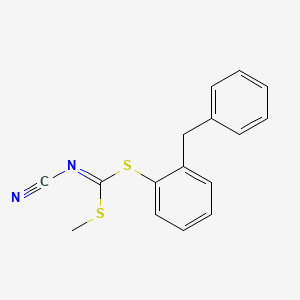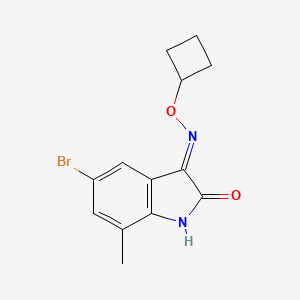
(17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid
説明
(17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid (17,18-DHIT) is a naturally occurring polyunsaturated fatty acid that is found in various plant and animal sources. It is an important component of the cell membrane and is involved in many physiological processes. 17,18-DHIT has been studied extensively in recent years due to its potential therapeutic applications in treating various diseases, including cancer, diabetes, and inflammation.
科学的研究の応用
(17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid has been studied extensively in recent years due to its potential therapeutic applications in treating various diseases, including cancer, diabetes, and inflammation. In particular, studies have shown that this compound has anti-inflammatory, anti-oxidative, and anti-cancer properties, which suggest that it may be useful in the treatment of these diseases. Additionally, this compound has been shown to have beneficial effects on the cardiovascular system, suggesting that it may be useful in the prevention and treatment of cardiovascular disease. Furthermore, this compound has been shown to modulate the immune system, suggesting that it may be useful in the treatment of autoimmune diseases.
作用機序
The exact mechanism of action of (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid is not yet fully understood, but several potential mechanisms have been proposed. One proposed mechanism of action is that this compound may act as an antioxidant, scavenging reactive oxygen species and thus preventing oxidative damage to cells. Additionally, this compound may act as an anti-inflammatory agent, reducing inflammation and thus protecting cells from damage. Finally, this compound may act as an anti-cancer agent, inhibiting the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the body. For example, it has been shown to reduce inflammation, scavenge free radicals, and modulate the immune system. Additionally, this compound has been shown to reduce the risk of cardiovascular disease, reduce the risk of cancer, and improve insulin sensitivity. Furthermore, this compound has been shown to improve cognitive function and reduce the risk of age-related cognitive decline.
実験室実験の利点と制限
The advantages of using (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid in laboratory experiments include its low cost and ease of synthesis. Additionally, this compound is relatively stable and can be stored for extended periods of time without significant degradation. However, there are some limitations to using this compound in laboratory experiments. For example, it is difficult to measure the exact concentration of this compound in a solution, as it is highly soluble in water. Additionally, this compound is rapidly metabolized in the body, making it difficult to study its effects in vivo.
将来の方向性
The potential therapeutic applications of (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid are vast and there are numerous future directions for research. For example, further research is needed to elucidate the exact mechanisms of action of this compound and to identify potential biomarkers for its effects. Additionally, further research is needed to determine the optimal dosage and route of administration for this compound in order to maximize its therapeutic potential. Furthermore, further research is needed to identify potential interactions between this compound and other drugs, as well as to identify potential side effects and contraindications. Finally, further research is needed to develop novel methods for synthesizing and delivering this compound in order to maximize its therapeutic potential.
合成法
(17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid can be synthesized from various sources, including plant and animal sources. The most common method of synthesis involves the use of a lipase enzyme to catalyze the conversion of fatty acids into this compound. The reaction is typically carried out in aqueous solution and requires the presence of a cofactor, such as magnesium, to facilitate the reaction. The reaction is typically carried out at temperatures between 25 and 40 degrees Celsius and requires a pH of 7.0 to 8.0.
特性
IUPAC Name |
(17S,18R)-17,18-dihydroxyicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-18(21)19(22)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(23)24/h3,5-6,8-9,11-12,14,18-19,21-22H,2,4,7,10,13,15-17H2,1H3,(H,23,24)/t18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDVGNAQQFWZEF-MOPGFXCFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC=CCC=CCC=CCC=CCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@H](CC=CCC=CCC=CCC=CCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849506 | |
| Record name | (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116477-53-3 | |
| Record name | (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[3-bromo-4-ethoxy-5-(4-methylbenzoyl)benzoyl]amino]benzoic acid](/img/structure/B3182615.png)
![1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B3182628.png)




![5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine](/img/structure/B3182666.png)
![[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3182669.png)
![N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride](/img/structure/B3182681.png)
![4-{N-[(4-Methoxy-phenyl)-diphenyl-methyl]aminooxy}-butyric acid](/img/structure/B3182688.png)
![3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine hydrochloride](/img/structure/B3182697.png)

![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide](/img/structure/B3182709.png)
